![molecular formula C10H17N3O2 B12311199 8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12311199.png)

8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

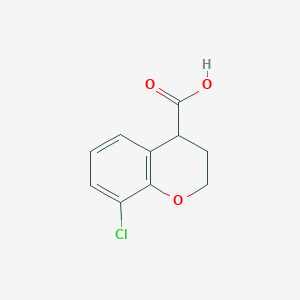

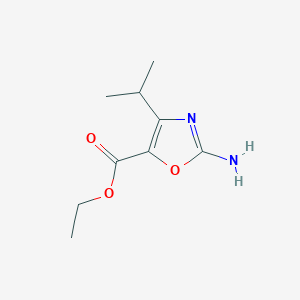

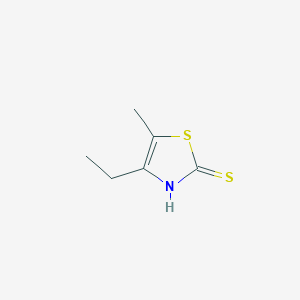

8-Propil-1,3,8-triazaspiro[4.5]decano-2,4-diona es un compuesto que ha generado interés en varios campos de la investigación científica debido a su estructura química única y sus posibles aplicaciones. Este compuesto pertenece a la clase de compuestos espiro, que se caracterizan por un sistema bicíclico conectado en espiro. La presencia de átomos de nitrógeno en la estructura del anillo aumenta su versatilidad química y su posible actividad biológica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 8-Propil-1,3,8-triazaspiro[4.5]decano-2,4-diona normalmente implica la reacción de aminas apropiadas con anhídridos cíclicos o isocianatos. Un método común implica la ciclación de una diamina con un anhídrido cíclico en condiciones controladas para formar la estructura espirocíclica. Las condiciones de reacción a menudo incluyen el uso de disolventes como diclorometano o tolueno, y la reacción se lleva a cabo normalmente a temperaturas elevadas para facilitar el proceso de ciclación .

Métodos de producción industrial

En un entorno industrial, la producción de 8-Propil-1,3,8-triazaspiro[4.5]decano-2,4-diona puede implicar procesos de lotes a gran escala o de flujo continuo. La elección del método depende de factores como el rendimiento deseado, la pureza y la rentabilidad. La optimización de los parámetros de reacción, incluida la temperatura, la presión y la selección del catalizador, es crucial para garantizar una producción eficiente.

Análisis De Reacciones Químicas

Tipos de reacciones

8-Propil-1,3,8-triazaspiro[4.5]decano-2,4-diona puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno en medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como la trietilamina.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir los correspondientes N-óxidos, mientras que la reducción puede conducir a la formación de aminas u otros derivados reducidos.

Aplicaciones en la investigación científica

8-Propil-1,3,8-triazaspiro[4

Química: Se utiliza como bloque de construcción para la síntesis de compuestos espirocíclicos más complejos.

Biología: Investigado por su potencial como ligando para varios receptores biológicos.

Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas.

Aplicaciones Científicas De Investigación

8-Propyl-1,3,8-triazaspiro[4

Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

Biology: Investigated for its potential as a ligand for various biological receptors.

Medicine: Explored for its potential therapeutic effects, particularly as a delta opioid receptor agonist.

Industry: Utilized in the development of novel materials with unique properties.

Mecanismo De Acción

El mecanismo de acción de 8-Propil-1,3,8-triazaspiro[4.5]decano-2,4-diona implica su interacción con dianas moleculares específicas. Por ejemplo, como agonista del receptor opioide delta, se une al sitio ortostérico del receptor, lo que lleva a la activación de las vías de señalización descendentes. Esta interacción puede dar lugar a diversos efectos fisiológicos, incluida la analgesia y la modulación del estado de ánimo .

Comparación Con Compuestos Similares

Compuestos similares

1,3,8-Triazaspiro[4.5]decano-2,4-diona: Un compuesto estructuralmente similar con posible actividad biológica.

8-Bencil-1,3,8-triazaspiro[4.5]decano-2,4-diona: Otro derivado con propiedades químicas similares.

Singularidad

8-Propil-1,3,8-triazaspiro[4.5]decano-2,4-diona es único debido a su patrón específico de sustitución, que puede influir en su reactividad química y su actividad biológica. La presencia del grupo propilo en la posición 8 puede aumentar su afinidad de unión a ciertos receptores y alterar sus propiedades farmacocinéticas.

Propiedades

Fórmula molecular |

C10H17N3O2 |

|---|---|

Peso molecular |

211.26 g/mol |

Nombre IUPAC |

8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

InChI |

InChI=1S/C10H17N3O2/c1-2-5-13-6-3-10(4-7-13)8(14)11-9(15)12-10/h2-7H2,1H3,(H2,11,12,14,15) |

Clave InChI |

CITFTSZERJEKKN-UHFFFAOYSA-N |

SMILES canónico |

CCCN1CCC2(CC1)C(=O)NC(=O)N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)

![2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12311171.png)